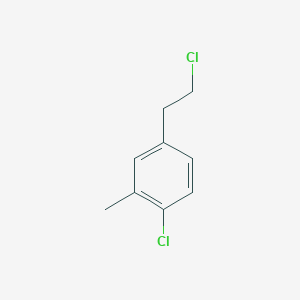

1-Chloro-4-(2-chloroethyl)-2-methylbenzene

Description

Properties

Molecular Formula |

C9H10Cl2 |

|---|---|

Molecular Weight |

189.08 g/mol |

IUPAC Name |

1-chloro-4-(2-chloroethyl)-2-methylbenzene |

InChI |

InChI=1S/C9H10Cl2/c1-7-6-8(4-5-10)2-3-9(7)11/h2-3,6H,4-5H2,1H3 |

InChI Key |

VDVKTJWPGNZCFU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CCCl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(2-chloroethyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the chlorination of 4-(2-chloroethyl)-2-methylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(2-chloroethyl)-2-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: It can be oxidized to form corresponding alcohols or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

Reduction Reactions: The compound can be reduced to form hydrocarbons by removing the chlorine atoms.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. These reactions typically occur in polar solvents such as water or alcohols.

Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are employed.

Major Products:

Substitution Reactions: Products include substituted benzene derivatives with different functional groups replacing the chlorine atoms.

Oxidation Reactions: Products include alcohols, aldehydes, or carboxylic acids.

Reduction Reactions: Products include dechlorinated hydrocarbons.

Scientific Research Applications

1-Chloro-4-(2-chloroethyl)-2-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-4-(2-chloroethyl)-2-methylbenzene involves its interaction with molecular targets through various pathways:

Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles, leading to the formation of new chemical bonds.

Oxidation and Reduction: The compound can undergo redox reactions, altering its chemical structure and properties.

Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Chloromethyl vs. Chloroethyl

1-Chloro-4-(chloromethyl)-2-methylbenzene (CAS: 92304-76-2)

- Structure : Features a chloromethyl (-CH₂Cl) group instead of 2-chloroethyl.

- Synthesis: Prepared similarly via SOCl₂ reaction with (4-chlorophenyl)methanol .

- Reactivity : The chloromethyl group is more reactive in nucleophilic substitutions due to reduced steric hindrance compared to the bulkier 2-chloroethyl group.

- Applications : Used as a building block for pharmaceuticals and agrochemicals .

1-Chloro-4-(2-chloroethyl)-2-methylbenzene

Heteroatom-Containing Analogues

1-Chloro-4-[[(2-chloroethyl)thio]methyl]benzene (CAS: 71501-38-7)

- Structure : Contains a sulfur atom in the substituent (-SCH₂CH₂Cl).

- Applications: Limited data, but sulfides are often explored in polymer chemistry or as ligands .

1-Chloro-4-[(2-chloroethyl)sulfonyl]benzene

- Structure : Features a sulfonyl group (-SO₂CH₂CH₂Cl) .

- Reactivity : Sulfonyl groups are electron-withdrawing, which could deactivate the benzene ring toward electrophilic substitution.

- Applications: Potential use in sulfonamide drug synthesis or as surfactants .

Substitution Pattern Variations

4-Chloro-2-(1-chloroethyl)-1-methoxybenzene

- Structure : Contains a methoxy (-OCH₃) group at position 1 and a 1-chloroethyl group at position 2.

- Properties : The methoxy group increases electron density on the ring, enhancing susceptibility to electrophilic attack.

- Applications: No direct data, but methoxy groups are common in fragrances and pharmaceuticals .

1-Chloro-4-(2-methylprop-2-en-1-yl)benzene (CAS: 23063-65-2)

- Structure : Allyl group (-CH₂C(CH₃)=CH₂) instead of chloroethyl.

- Reactivity : The allyl group enables polymerization or Diels-Alder reactions.

- Applications : Used in organic synthesis and material science .

Nitrosoureas with 2-Chloroethyl Groups (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea)

- Mechanism : The 2-chloroethyl moiety acts as an alkylating agent , damaging DNA in cancer cells .

- Contrast : Unlike this compound, nitrosoureas undergo rapid degradation in vivo to release alkylating intermediates (e.g., 2-chloroethyl carbonium ions) .

Sulfur Mustard (Bis(2-chloroethyl)sulfide)

Q & A

Q. What are the standard synthetic routes for preparing 1-Chloro-4-(2-chloroethyl)-2-methylbenzene, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves alkylation or chlorination of a substituted toluene precursor. For example, reacting 2-methyl-4-chlorotoluene with 1,2-dichloroethane in the presence of a Lewis acid catalyst (e.g., AlCl₃) under controlled temperatures (40–60°C) can yield the target compound . Optimization includes adjusting solvent polarity (e.g., dichloromethane vs. DMSO), catalyst loading, and reaction time to minimize byproducts like polychlorinated derivatives. Monitoring via GC-MS or HPLC is critical for purity assessment.

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The methyl group (2-CH₃) appears as a singlet near δ 2.3 ppm, while the chloroethyl group (-CH₂CH₂Cl) shows splitting patterns (triplet for CH₂Cl and multiplet for adjacent CH₂) between δ 3.4–3.8 ppm .

- IR : C-Cl stretching vibrations in aromatic and aliphatic regions (550–750 cm⁻¹ and 650–800 cm⁻¹, respectively) distinguish substitution patterns .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 192.59 for [M]⁺) and fragmentation patterns confirm the molecular formula.

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer : The compound is sensitive to moisture and light due to its aliphatic C-Cl bonds. Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials. Stability tests in solvents (e.g., DMSO, ethanol) over 48 hours at room temperature can assess decomposition rates using TLC or UV-Vis spectroscopy .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) and predict sites for electrophilic/nucleophilic attacks .

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., cytochrome P450 enzymes) by analyzing binding affinities and hydrogen-bonding patterns. Cross-validate with in vitro assays .

Q. What experimental strategies resolve contradictions in reported reaction yields for its use in cross-coupling reactions?

- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields (e.g., aryl boronic acid vs. vinyl boronate partners) may stem from steric hindrance from the methyl and chloroethyl groups. Design a fractional factorial experiment varying catalysts (Pd(PPh₃)₄ vs. PdCl₂), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (THF vs. DMF) to identify optimal conditions . Use kinetic studies (e.g., in situ Raman spectroscopy) to monitor reaction progress.

Q. How can the compound’s potential as a pharmaceutical intermediate be evaluated in preclinical studies?

- Methodological Answer :

- In Vitro Toxicity : Screen against HepG2 cells using MTT assays to determine IC₅₀ values and compare with structurally similar compounds (e.g., 1-Chloro-4-(4-chlorobutyl)benzene) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolite profiles via LC-HRMS. Focus on dechlorination or oxidative pathways .

- Structure-Activity Relationships (SAR) : Synthesize derivatives (e.g., replacing chloroethyl with fluorinated chains) and correlate substituent effects with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.